N-[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]glycine
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Overview
Description
N-[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]glycine is a complex organic compound characterized by its unique structure, which includes a chlorinated cyclohexadienone moiety linked to a phenylmethyl group and glycine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]glycine typically involves multi-step organic reactions. One common method includes the chlorination of cyclohexadienone followed by the introduction of a phenylmethyl group through a Friedel-Crafts alkylation reaction. The final step involves the coupling of the intermediate with glycine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization and chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its hydroquinone form.
Substitution: The chlorine atom in the cyclohexadienone ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]glycine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]glycine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-4′-hydroxybenzophenone: Similar in structure but lacks the glycine moiety.
Chlorodifluoromethyl 1-chloro-2,2,2-trifluoroethyl ether: Shares the chlorinated aromatic ring but differs in other functional groups.
Uniqueness
N-[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]glycine is unique due to its combination of a chlorinated cyclohexadienone ring, a phenylmethyl group, and a glycine moiety
Properties
CAS No. |
38075-41-1 |
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Molecular Formula |
C15H12ClNO3 |
Molecular Weight |
289.71 g/mol |
IUPAC Name |
2-[[(5-chloro-2-hydroxyphenyl)-phenylmethylidene]amino]acetic acid |
InChI |
InChI=1S/C15H12ClNO3/c16-11-6-7-13(18)12(8-11)15(17-9-14(19)20)10-4-2-1-3-5-10/h1-8,18H,9H2,(H,19,20) |
InChI Key |
UGKMYMACMGAEIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NCC(=O)O)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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